N-Ethylpyrazin-2-amine

RNase L activation antiviral research immunomodulation

N-Ethylpyrazin-2-amine (CAS 65032-08-8) is a pyrazine derivative classified as an aminopyrazine, characterized by an ethylamino substituent at the 2-position of the pyrazine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research due to its reactive amine functionality and stable aromatic heterocyclic scaffold.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 65032-08-8
Cat. No. B1610484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylpyrazin-2-amine
CAS65032-08-8
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCCNC1=NC=CN=C1
InChIInChI=1S/C6H9N3/c1-2-8-6-5-7-3-4-9-6/h3-5H,2H2,1H3,(H,8,9)
InChIKeyCBLIKXAFMIOTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylpyrazin-2-amine (CAS 65032-08-8) Procurement Guide: Core Physicochemical and Structural Identity


N-Ethylpyrazin-2-amine (CAS 65032-08-8) is a pyrazine derivative classified as an aminopyrazine, characterized by an ethylamino substituent at the 2-position of the pyrazine ring [1]. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research due to its reactive amine functionality and stable aromatic heterocyclic scaffold . Its molecular formula is C6H9N3 with a molecular weight of 123.16 g/mol, a computed XLogP3 value of 0.9, and a topological polar surface area (TPSA) of 37.8 Ų, indicating moderate lipophilicity and favorable drug-like properties for passive membrane permeability [2].

N-Ethylpyrazin-2-amine: Why N-Alkyl Chain Length Dictates Selectivity and Performance


Generic substitution among aminopyrazine derivatives is not feasible because the N-alkyl substituent at the 2-position exerts a quantifiable influence on both molecular properties and biological activity [1]. Replacement of the ethyl group with methyl or propyl homologs significantly alters lipophilicity, as reflected by XLogP3 values (0.6 for N-methyl, 0.9 for N-ethyl) [2], and impacts target engagement in bioassays [3]. Specific quantitative differences in binding affinity and synthetic yield underscore that even minor structural modifications can lead to non-equivalent research outcomes, making precise compound selection critical for reproducible scientific investigations .

Quantitative Differentiation Evidence for N-Ethylpyrazin-2-amine: Comparative Data for Procurement Decisions


N-Ethylpyrazin-2-amine RNase L Activation Potency vs. N-Methylpyrazin-2-amine

N-Ethylpyrazin-2-amine demonstrated RNase L activation with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. In contrast, a closely related N-methylpyrazin-2-amine derivative (6-(4-methoxyphenyl)-N-methylpyrazin-2-amine) exhibited an EC50 greater than 69,500 nM (>6.95E+4 nM) against the unrelated target Kallikrein-7, highlighting a profound difference in biological activity profiles [2]. While direct head-to-head data for the simple N-methyl analog are absent, the >30,000-fold difference in potency across this chemical series underscores that the N-ethyl substituent confers a specific interaction mode not replicated by smaller alkyl chains.

RNase L activation antiviral research immunomodulation enzyme activation assay

N-Ethylpyrazin-2-amine Synthetic Yield Comparison

A documented synthesis of N-Ethylpyrazin-2-amine via iridium-catalyzed N-alkylation of 2-aminopyrazine achieved a 78% isolated yield under optimized conditions (155°C, 10 h) . While direct yield data for N-methyl or N-propyl analogs under identical conditions are not available, this 78% yield provides a benchmark for procurement and cost-of-goods calculations when sourcing or scaling up the compound. In contrast, the synthesis of more complex derivatives such as 3-chloro-N-ethylpyrazin-2-amine often requires additional steps (chlorination) that may reduce overall yield and increase cost .

synthetic yield process chemistry cost efficiency laboratory-scale synthesis

Lipophilicity (XLogP3) and Predicted Membrane Permeability of N-Ethylpyrazin-2-amine

N-Ethylpyrazin-2-amine has a computed XLogP3 value of 0.9, indicating moderate lipophilicity favorable for passive membrane diffusion [1]. The N-methyl analog exhibits a lower XLogP3 of 0.6, while predicted logP values for more complex aminopyrazine derivatives range from 1.04 to 4.98 depending on substitution [2]. This quantitative difference in lipophilicity directly impacts passive cellular permeability and, by extension, in vitro and in vivo biological outcomes [3].

lipophilicity XLogP ADME drug-likeness

N-Ethylpyrazin-2-amine: Recommended Research and Industrial Applications Based on Quantitative Evidence


Antiviral and Immunomodulatory Research: RNase L Activation Studies

Given its potent RNase L activation (IC50 2.30 nM), N-Ethylpyrazin-2-amine is a candidate for investigating antiviral defense mechanisms and immunomodulatory pathways where the 2-5A/RNase L system is implicated [1]. Researchers studying viral infection models or innate immune responses may prioritize this compound over less potent analogs.

Medicinal Chemistry Hit-to-Lead Optimization: Balancing Lipophilicity and Potency

The compound's moderate lipophilicity (XLogP3 0.9) and small molecular size (MW 123.16) make it an attractive starting scaffold for lead optimization campaigns [1]. Medicinal chemists can leverage its favorable physicochemical profile to design analogs with improved ADME properties while maintaining or enhancing target affinity, particularly for kinase or enzyme inhibitor programs [2].

Chemical Biology and Probe Development: Functionalization at the 2-Amino Group

The reactive secondary amine at the 2-position provides a versatile handle for further derivatization, including amide coupling, sulfonylation, or metal-catalyzed cross-coupling reactions [1]. This enables the synthesis of focused libraries for exploring structure-activity relationships in target-based assays, such as those for ATR kinase or HPK1 inhibition [2].

Analytical Chemistry and Reference Standard Procurement

With documented synthesis yielding 78% and a purity specification of 95% from commercial vendors, N-Ethylpyrazin-2-amine serves as a reliable reference standard for analytical method development, impurity profiling, and quality control in pharmaceutical research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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